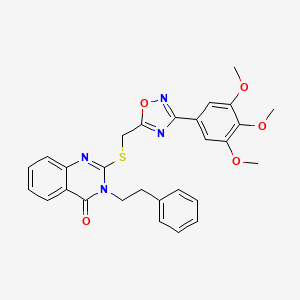![molecular formula C22H22Cl3N3O3 B2887593 3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 1323501-74-1](/img/structure/B2887593.png)
3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a spirocyclic compound, which means it has two rings that share a single atom. It also contains a triaza (three nitrogen atoms) group and a dione (two carbonyl groups) group. The presence of chlorobenzyl and chlorophenyl groups indicates that the compound contains aromatic rings with chlorine substituents.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, spirocyclic compounds are often synthesized using pericyclic reactions or other cyclization reactions. The triazaspiro group could potentially be formed through a series of condensation and cyclization reactions.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spirocyclic structure would likely make the compound rigid and potentially stereochemically complex.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms and the electron-deficient carbonyl groups. It could potentially undergo nucleophilic addition reactions at the carbonyl sites or electrophilic aromatic substitution reactions on the aromatic rings.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar carbonyl groups and nonpolar aromatic rings could give the compound both polar and nonpolar characteristics.Applications De Recherche Scientifique
Antimicrobial and Detoxification Applications
Compounds related to 1,3,8-triazaspiro[4.5]decane-2,4-dione have been explored for antimicrobial and detoxification applications. For instance, N-halamine-coated cotton, synthesized using a similar N-halamine precursor, has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli O157:H7. This application signifies the potential of such compounds in creating antimicrobial surfaces and materials, possibly including those derived from the specified chemical compound, for healthcare and environmental detoxification uses (Ren et al., 2009).
Crystal Structure Analysis
Research on oxaspirocyclic compounds, which share a structural motif with the specified compound, has focused on understanding their crystal structures. Such studies are fundamental in materials science and pharmaceutical development, providing a basis for predicting compound stability, reactivity, and potential drug interactions (Jiang & Zeng, 2016).
Anticonvulsant Activity
The spirohydantoin framework, similar to the mentioned chemical compound, has been explored for its anticonvulsant properties. Research indicates that modifications to this framework, such as aromatic substitution, can significantly impact anticonvulsant activity. This suggests potential applications in developing new therapeutics for epilepsy and other seizure disorders, excluding any direct use or dosage information (Obniska, Kamiński, & Tatarczyńska, 2006).
Safety And Hazards
Without specific toxicity data for this compound, it’s hard to predict its safety and hazards. However, as with all chemicals, it should be handled with care to avoid exposure and potential harm.
Orientations Futures
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to explore its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-[2-(4-chlorophenyl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3.ClH/c23-17-5-1-15(2-6-17)13-27-20(29)22(25-21(27)30)9-11-26(12-10-22)14-19(28)16-3-7-18(24)8-4-16;/h1-8H,9-14H2,(H,25,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCZPAHTDMIUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

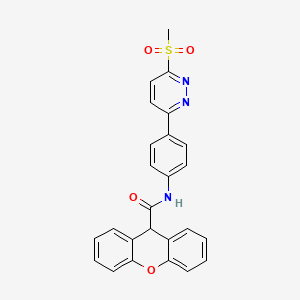
![6-Methyl-2-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2887511.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)
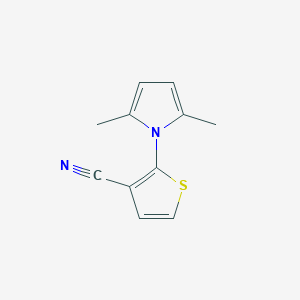
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2887518.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)
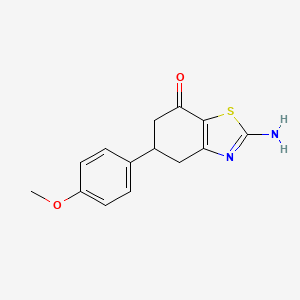
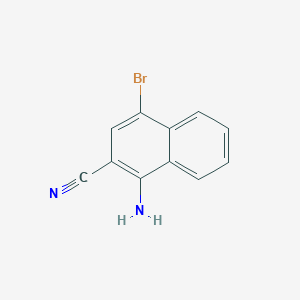
![5-[(4-Fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2887525.png)
![(5-Bromofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2887526.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2887527.png)
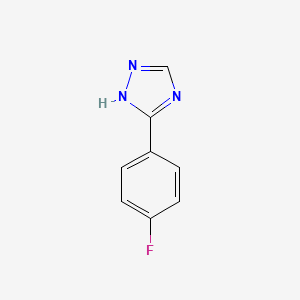
![Tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate](/img/structure/B2887532.png)
